(R)-Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate
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Overview
Description
®-Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate is an organic compound that features a benzoate ester group, a tert-butoxycarbonyl (Boc) protected amine, and a chiral center. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and protective group chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The benzoic acid derivative is esterified using methanol and a catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Chiral resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoate derivatives.
Scientific Research Applications
®-Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective deprotection is crucial in multi-step organic synthesis and peptide synthesis .
Comparison with Similar Compounds
Similar Compounds
®-3-[(tert-Butoxycarbonyl)amino]piperidine: Similar in structure but contains a piperidine ring instead of a benzoate ester.
®-3-[(tert-Butoxycarbonyl)amino]azepane: Contains an azepane ring instead of a benzoate ester.
Uniqueness
®-Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate is unique due to its combination of a benzoate ester and a Boc-protected amine, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C15H21NO4 |
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Molecular Weight |
279.33 g/mol |
IUPAC Name |
methyl 3-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate |
InChI |
InChI=1S/C15H21NO4/c1-10(16-14(18)20-15(2,3)4)11-7-6-8-12(9-11)13(17)19-5/h6-10H,1-5H3,(H,16,18)/t10-/m1/s1 |
InChI Key |
LHBYVPLPLFCESM-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)OC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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